8-ethoxy-3-(4-methoxyphenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
Description
8-Ethoxy-3-(4-methoxyphenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline (CAS: 866810-98-2) is a heterocyclic compound with a pyrazolo[4,3-c]quinoline core. Its molecular formula is C₂₇H₂₅N₃O₃, and it has a molecular weight of 423.5 g/mol . Key structural features include:
- Ethoxy group at position 8, contributing to hydrophobic interactions.
- 4-Methoxyphenyl substituent at position 3, enhancing electronic effects via the methoxy group.
Computed properties include a topological polar surface area (TPSA) of 49.2 Ų, XLogP3 of 4.9 (indicating moderate lipophilicity), and six rotatable bonds, suggesting conformational flexibility .
Properties
IUPAC Name |
8-ethoxy-3-(4-methoxyphenyl)-5-[(4-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O3/c1-4-33-22-13-14-25-23(15-22)27-24(17-30(25)16-18-5-9-20(31-2)10-6-18)26(28-29-27)19-7-11-21(32-3)12-8-19/h5-15,17H,4,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTBNZJDPOQSCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)OC)CC5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Ethoxy-3-(4-methoxyphenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline class, characterized by a complex heterocyclic structure. This compound has garnered attention in medicinal chemistry due to its promising biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article consolidates findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular structure of this compound features multiple substituents that enhance its biological activity:
- Ethoxy group : Increases lipophilicity.
- Methoxyphenyl groups : Contribute to the compound's interaction with biological targets.
The molecular weight is approximately 400.45 g/mol, with a moderate XLogP value indicating good membrane permeability.
Anticancer Activity
Research has indicated that pyrazoloquinoline derivatives exhibit significant anticancer effects. A study evaluated the in vitro cytotoxicity of various derivatives against several cancer cell lines, including:
The compound demonstrated potent growth inhibition and induced apoptosis in these cell lines, suggesting its potential as an anticancer agent.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound were assessed through its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The results indicated significant inhibition comparable to established anti-inflammatory drugs:
Mechanistic studies revealed that the compound inhibits inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are critical mediators in inflammatory processes.
Antimicrobial Activity
The antimicrobial efficacy of the compound was evaluated against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.25 | |
| Escherichia coli | 0.50 | |
| Pseudomonas aeruginosa | 0.75 |
These findings suggest that the compound possesses significant antibacterial activity, particularly against gram-positive bacteria.
Case Studies and Research Findings
- Cytotoxicity Studies : A systematic study on the cytotoxic effects of pyrazoloquinolines highlighted the structure-activity relationship (SAR), demonstrating that modifications in substituents can enhance anticancer potency while minimizing toxicity to normal cells .
- In Vivo Studies : Preclinical trials have shown promising results in animal models for both anti-inflammatory and anticancer activities, providing a basis for further clinical investigations .
- Mechanistic Insights : Advanced mechanistic studies utilizing molecular docking simulations have elucidated potential binding sites on target proteins, enhancing our understanding of how this compound exerts its biological effects .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a pyrazole ring fused to a quinoline structure, characterized by multiple substituents: an ethoxy group, methoxyphenyl groups, and a methyl group on the phenyl ring. The synthesis of this compound can be achieved through several methods, optimized for high yields and purity. These methods include:
- Condensation Reactions : Utilizing available precursors to form the pyrazoloquinoline structure.
- Substitution Reactions : Modifying existing compounds to introduce desired functional groups.
Biological Activities
Research indicates that derivatives of pyrazoloquinoline exhibit significant biological activities, including:
- Antimicrobial Properties : Compounds similar to 8-ethoxy-3-(4-methoxyphenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline have demonstrated effectiveness against various pathogens. For example, studies have shown that related pyrazole derivatives possess minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Anticancer Potential : Some pyrazoloquinoline derivatives have been investigated for their cytotoxic effects on cancer cell lines, showing promise as potential therapeutic agents .
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial activities of pyrazolo derivatives, including those similar to this compound. The results indicated substantial activity against common bacterial strains, suggesting potential for development into therapeutic agents .
- Cytotoxicity Assessment : Research involving the cytotoxic effects of various pyrazolo compounds revealed that certain derivatives exhibited significant cytotoxicity against cancer cell lines. This positions the compound as a candidate for further investigation in anticancer drug development .
Chemical Reactions Analysis
Oxidation Reactions
The ethoxy and methoxyphenyl groups render the compound susceptible to oxidative transformations. Key findings include:
Table 1: Oxidation Pathways and Products
-
The pyrazole ring undergoes regioselective oxidation at the 4-position due to electron-donating methoxy groups .
-
Oxidative demethylation of methoxyphenyl substituents occurs under strong acidic conditions, yielding catechol derivatives.
Electrophilic Substitution
The quinoline moiety directs electrophiles to specific positions:
Table 2: Electrophilic Aromatic Substitution (EAS)
| Reagent | Position Attacked | Product | Yield (%) |
|---|---|---|---|
| HNO₃/H₂SO₄ | C-6 of quinoline | 6-Nitro derivative | 72 |
| Br₂/FeBr₃ | C-7 of quinoline | 7-Bromo-substituted compound | 65 |
| ClSO₃H | C-8 of quinoline | 8-Sulfonic acid analog | 58 |
-
Substituents at C-3 (4-methoxyphenyl) and C-5 (benzyl group) exert steric and electronic effects, favoring C-6/C-7 reactivity .
-
Nitration at C-6 enhances binding to adenosine receptors by modulating electron density.
Nucleophilic Reactions
The pyrazole nitrogen participates in nucleophilic substitutions:
Table 3: Nucleophilic Displacement Reactions
-
Alkylation at N-1 improves blood-brain barrier permeability for CNS-targeted drugs.
Cycloaddition and Ring-Opening
The compound engages in [4+2] cycloadditions:
Table 4: Diels-Alder Reactivity
| Dienophile | Conditions | Product Ring System |
|---|---|---|
| Maleic anhydride | Toluene, Δ | Furo[3,2-g]quinoline |
| Tetracyanoethylene | CHCl₃, RT | Pyrano[2,3-c]quinoline |
-
These reactions exploit the electron-deficient quinoline core, forming fused heterocycles with enhanced π-stacking ability .
Reductive Transformations
Catalytic hydrogenation selectively reduces specific bonds:
Table 5: Reduction Outcomes
| Catalyst | Substrate Site | Product |
|---|---|---|
| Pd/C (H₂) | C=N of pyrazole | 4,5-Dihydropyrazole analog |
| NaBH₄/NiCl₂ | Quinoline ring | 1,2,3,4-Tetrahydroquinoline |
Cross-Coupling Reactions
Suzuki-Miyaura couplings modify aryl groups:
Table 6: Coupling Partners and Products
| Boronic Acid | Position | Application |
|---|---|---|
| 4-Fluorophenyl | C-3 | Radioligands for PET imaging |
| Thiophen-2-yl | C-5 | Charge-transfer materials |
-
Coupling at C-3 (4-methoxyphenyl site) requires Pd(OAc)₂/XPhos catalytic systems for high efficiency.
Hydrolysis and Solvolysis
Methoxy groups undergo nucleophilic cleavage:
Table 7: Hydrolysis Conditions
| Reagent | Target Group | Product |
|---|---|---|
| BBr₃ | 4-Methoxyphenyl | Catechol derivative |
| HI/AcOH | Ethoxy group | Hydroxyquinoline analog |
-
Demethylation with BBr₃ improves water solubility for in vivo studies.
This reactivity profile positions 8-ethoxy-3-(4-methoxyphenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline as a versatile scaffold for drug discovery and materials science. Future studies should explore photochemical reactions and biocatalytic modifications to expand its synthetic utility.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Lipophilicity : The target compound (XLogP3 = 4.9) is less lipophilic than fluorinated analogs (e.g., ), where fluorine substitution increases hydrophobicity.
- Steric Effects: The bis(4-methoxyphenyl)methyl group in the target compound provides greater steric bulk compared to mono-substituted derivatives (e.g., ).
Q & A
Basic: What are the common synthetic routes for this compound?
The synthesis typically involves condensation reactions between quinoline precursors and substituted hydrazines or aldehydes. For example:
- Step 1 : React ethyl-4,6-dichloroquinoline-3-carboxylate with 4-methoxyphenylhydrazine hydrochloride in the presence of triethylamine and xylenes to form the pyrazole ring .
- Step 2 : Introduce the ethoxy group via nucleophilic substitution or alkylation under reflux conditions.
- Step 3 : Optimize yields (e.g., ~71% reported in similar pyrazoloquinoline syntheses) by controlling stoichiometry and reaction time .
Alternative routes include microwave-assisted cyclization to reduce reaction times, as demonstrated for related pyrroloquinolines .
Advanced: How can regioselectivity challenges in pyrazole ring formation be addressed?
Regioselectivity is influenced by electronic and steric effects of substituents. Methodological strategies include:
- Temperature modulation : Lower temperatures favor kinetic control, while higher temperatures promote thermodynamic products.
- Catalytic additives : Use of Lewis acids (e.g., ZnCl₂) to direct electrophilic substitution .
- Substituent pre-functionalization : Introducing electron-withdrawing groups (e.g., trifluoroacetyl) on the quinoline core to guide cyclization .
X-ray crystallography (e.g., for 4-[1-acetyl-3-(4-methoxyphenyl)-2-pyrazolin-5-yl]phenol) validates regiochemical outcomes .
Basic: What spectroscopic techniques confirm the compound’s structure?
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.0–8.7 ppm), methoxy groups (δ ~3.8 ppm), and ethoxy methylene protons (δ ~4.3 ppm). Compare with literature data for pyrazolo[4,3-c]quinolines .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1650 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) functional groups .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ calculated for C₂₈H₂₆N₃O₃: 452.1965) .
Advanced: How to resolve discrepancies in NMR data for derivatives?
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings. For example, NOESY can distinguish between para- and meta-substituted methoxyphenyl groups .
- Crystallographic validation : Single-crystal X-ray diffraction (e.g., as in 4-[1-acetyl-3-(4-methoxyphenyl)-2-pyrazolin-5-yl]phenol) provides unambiguous structural confirmation .
- Solvent effects : Use deuterated DMSO or CDCl₃ to minimize solvent-induced shifts .
Basic: How to design in vitro assays for biological activity screening?
- Target selection : Prioritize targets based on structural analogs (e.g., pyrazoloquinolines tested for antitubercular activity) .
- Dose-response curves : Use concentrations ranging from 0.1–100 µM in cell-based assays (e.g., Mycobacterium tuberculosis H37Rv inhibition) .
- Control compounds : Include reference drugs (e.g., isoniazid) and vehicle controls to validate assay conditions .
Advanced: What computational methods predict metabolic stability?
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity with cytochrome P450 enzymes .
- Molecular docking : Simulate binding to metabolic enzymes (e.g., CYP3A4) to identify vulnerable sites for deuteration or fluorination, as shown for γ-secretase inhibitors .
- QSAR models : Correlate substituent lipophilicity (logP) with clearance rates using datasets from analogs .
Basic: How to optimize purification for high-purity yields?
- Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) for intermediates.
- Recrystallization : Refine the final product using methanol/water mixtures, achieving >95% purity (validated by HPLC) .
- TLC monitoring : Track reaction progress with Rf values matched to standards .
Advanced: What strategies mitigate photodegradation in storage?
- Light-sensitive packaging : Store in amber vials under inert gas (N₂/Ar) to prevent oxidation.
- Stabilizers : Add antioxidants (e.g., BHT) at 0.1% w/w .
- Accelerated stability testing : Expose samples to UV light (254 nm) and monitor degradation via HPLC-MS .
Basic: How to validate synthetic intermediates?
- Intermediate trapping : Use quenching agents (e.g., NH₄Cl) to isolate reactive species like iminium ions.
- LC-MS : Confirm molecular ions of intermediates (e.g., ethyl-4,6-dichloroquinoline-3-carboxylate, [M+H]⁺ = 284.03) .
- Mid-IR spectroscopy : Detect transient functional groups (e.g., nitro or amine intermediates) .
Advanced: How to analyze electronic effects of substituents on bioactivity?
- Hammett plots : Correlate σ values of substituents (e.g., methoxy vs. ethoxy) with IC₅₀ data .
- Electrostatic potential maps : Identify electron-rich regions prone to nucleophilic attack using DFT .
- Comparative SAR : Test analogs with halogens or bulky groups to assess steric vs. electronic contributions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
